![molecular formula C9H8BrN3O2 B1142792 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1363382-48-2](/img/structure/B1142792.png)

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

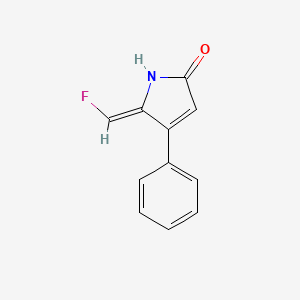

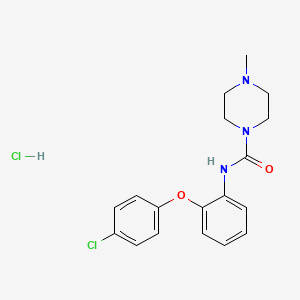

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2 . It has an average mass of 270.083 Da and a monoisotopic mass of 268.979980 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .科学的研究の応用

-

Antitumor Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as potential antitumor agents .

- Method of Application : These compounds are synthesized and then tested for their anticancer potential and enzymatic inhibitory activity .

- Results : The results of these studies could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Organic Synthesis

- Field : Organic Chemistry

- Application Summary : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be difunctionalized via site-selective cross-coupling reactions .

- Method of Application : The compound undergoes a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes, followed by the introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

- Results : This method allows for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

-

Neuroprotection and Anti-inflammatory Activity

- Field : Pharmacology

- Application Summary : Pyrimidine derivatives, including those with a triazole-pyrimidine hybrid structure, have been studied for their neuroprotective and anti-inflammatory activity .

- Method of Application : These compounds are tested on human microglia and neuronal cell models .

- Results : The results of these studies could lead to the development of new drugs with neuroprotective and anti-inflammatory properties .

-

Photophysical Properties

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have significant photophysical properties .

- Method of Application : These properties can be utilized in various material science applications .

- Results : The specific outcomes would depend on the particular application and the specific properties of the pyrazolo[1,5-a]pyrimidine derivative used .

-

Antiviral Applications

- Field : Virology

- Application Summary : Pyrimidine derivatives, including those with a triazole-pyrimidine hybrid structure, have been studied for their antiviral activity .

- Method of Application : These compounds are tested on various viral models .

- Results : The results of these studies could lead to the development of new antiviral drugs .

-

Antioxidant Applications

- Field : Biochemistry

- Application Summary : Pyrimidine derivatives, including those with a triazole-pyrimidine hybrid structure, have been studied for their antioxidant activity .

- Method of Application : These compounds are tested for their ability to neutralize harmful free radicals .

- Results : The results of these studies could lead to the development of new antioxidant drugs .

-

Antitumor Scaffold

- Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines are used in the preparation of antitumor compounds .

- Method of Application : These compounds are synthesized and then tested for their anticancer potential .

- Results : The results of these studies could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

-

Material Science

- Field : Material Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science due to their significant photophysical properties .

- Method of Application : These properties can be utilized in various material science applications .

- Results : The specific outcomes would depend on the particular application and the specific properties of the pyrazolo[1,5-a]pyrimidine derivative used .

-

Regioselectivity

- Field : Organic Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrimidines allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction .

- Method of Application : These compounds undergo various synthesis pathways for the preparation and post-functionalization .

- Results : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

特性

IUPAC Name |

ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYBFJJRKDMIDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=C(N2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(Z)-5-(fluoromethylene)-4-phenyl-1H-pyrrol-2(5H)-one

1212059-23-8

(2R,2'R,cis)-7-Hydroxy-saxagliptin

1310011-46-1

(2S,2'R,cis)-7-Hydroxy-saxagliptin

1795791-40-0